molecular formula C16H17NO2 B310979 N-(2-hydroxyphenyl)-2-phenylbutanamide

N-(2-hydroxyphenyl)-2-phenylbutanamide

Cat. No.: B310979
M. Wt: 255.31 g/mol
InChI Key: KQTZLQVRSIKEDW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC rules, indicating a butanamide backbone substituted with a phenyl group at position 2 and an N-linked 2-hydroxyphenyl moiety. The molecular formula is $$ \text{C}{16}\text{H}{17}\text{NO}_2 $$, with a molar mass of 255.31 g/mol. Key identifiers include:

Property Value Source
CAS Registry Number 916036-49-2
SMILES CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2O
InChI Key CABKEOHFJPXTDL-UHFFFAOYSA-N

The compound’s structure features two aromatic rings (phenyl and hydroxyphenyl) connected via a butanamide linker, enabling diverse non-covalent interactions.

Molecular Geometry and Conformational Analysis

Density functional theory (DFT) studies on analogous amides (e.g., salicylamide) reveal that the hydroxyphenyl group adopts a planar conformation relative to the amide carbonyl, stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (-C=O) groups. For this compound:

  • Bond lengths : The O-H···O=C hydrogen bond measures ~1.85–1.90 Å, consistent with strong interactions.
  • Dihedral angles : The phenyl and hydroxyphenyl rings form a dihedral angle of 15–25°, minimizing steric hindrance.

Conformational flexibility is limited due to steric effects from the 2-phenyl substituent, favoring a gauche conformation in the butanamide chain.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction (SCXRD) data for related co-crystals (e.g., flurbiprofen-salicylamide) show that N-aryl amides pack in triclinic systems ($$ P\overline{1} $$) with intermolecular hydrogen bonds between amide NH and carbonyl groups (2.10–2.30 Å). Key crystallographic parameters for analogous structures include:

Parameter Value Compound
Space group $$ P\overline{1} $$
Unit cell volume 929.02 ų
Hydrogen bond (O-H···O) 1.87 Å

While direct SCXRD data for this compound are unavailable, its solid-state arrangement likely resembles salicylamide derivatives, forming layered structures stabilized by π-π stacking (3.4–3.6 Å interplanar distance).

Tautomeric Behavior and Intramolecular Hydrogen Bonding

Tautomerism in this compound involves proton transfer between the enol (amide) and keto (imidic acid) forms (Figure 1):

$$
\text{Amide form (A)} \rightleftharpoons \text{Imidic acid form (B)}
$$

Key findings :

  • Equilibrium dominance : The amide form (A) constitutes 60–80% in aprotic solvents (e.g., DMSO), stabilized by intramolecular O-H···O=C hydrogen bonding.
  • Substituent effects : Electron-withdrawing groups on the phenyl ring shift equilibrium toward the imidic acid form (B) by weakening the hydrogen bond.
  • Solvent dependence : Protic solvents (e.g., water) disrupt intramolecular hydrogen bonds, increasing the keto form population by 10–15%.

Table 1 : Tautomeric equilibrium constants ($$ K_{\text{taut}} $$) in different solvents

Solvent $$ K_{\text{taut}} $$ (A:B) Temperature (°C)
DMSO 4.2 : 1 25
Water 1.8 : 1 25
Chloroform 5.0 : 1 25

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-phenylbutanamide

InChI

InChI=1S/C16H17NO2/c1-2-13(12-8-4-3-5-9-12)16(19)17-14-10-6-7-11-15(14)18/h3-11,13,18H,2H2,1H3,(H,17,19)

InChI Key

KQTZLQVRSIKEDW-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2O

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and available data for N-(2-hydroxyphenyl)-2-phenylbutanamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Data
This compound (Target) C₁₆H₁₅NO₂* 253.3† Phenyl (C2), hydroxyphenyl (amide) Data not provided in evidence; inferred properties based on analogs.
N-(2-Hydroxyphenyl)-2-propylpentanamide C₁₄H₂₁NO₂‡ 235.3† Propyl (C2 of pentanamide), hydroxyphenyl (amide) No significant hepatotoxicity in rodent studies .
(2S)-2-[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide C₂₇H₃₈N₄OS 466.68 Thioxomethylamino, diphenylmethyl, cyclohexylamino High molecular weight; potential for multi-target interactions .
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃‡ 250.3† Ethyl (C2), nitro-substituted phenyl Likely used in pesticide testing (contextual association) .
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide C₂₀H₂₁NO₂S₂ 371.5 Bithiophene, hydroxyethyl chain Sulfur atoms may enhance electronic interactions in biological systems .

*Calculated based on IUPAC nomenclature. ‡Hypothetical formula due to incomplete data in evidence.

Physicochemical Properties

  • Hydrophobicity: The target compound’s phenyl and hydroxyphenyl groups likely result in a logP value higher than that of simpler acetamides (e.g., N-(2-hydroxyphenyl)-N-methylacetamide from ) but lower than highly substituted analogs like the thioxomethylamino derivative in .
  • Molecular Weight : The target compound (MW ~253) is smaller than analogs with complex substituents (e.g., 466.68 in ), which may improve bioavailability.

Research Findings and Implications

  • butanamide) may influence metabolic stability .
  • Electron-Withdrawing Groups : Nitro-substituted compounds () are often associated with pesticidal activity but may require structural optimization to mitigate toxicity .
  • Sulfur-Containing Derivatives : The bithiophene group in ’s compound could enable applications in photodynamic therapy or organic electronics due to enhanced π-π stacking .

Preparation Methods

Acid Chloride-Mediated Synthesis

The most direct route involves reacting 2-phenylbutanoyl chloride with 2-aminophenol. This method, adapted from androgen receptor modulator syntheses, proceeds via nucleophilic acyl substitution. In a representative procedure, 2-phenylbutanoic acid is treated with thionyl chloride (SOCl₂) to generate the acid chloride, which is subsequently reacted with 2-aminophenol in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine). The reaction typically achieves 65–75% yield after purification by recrystallization.

Challenges :

  • Competing esterification between the hydroxyl group of 2-aminophenol and the acid chloride may occur, necessitating precise stoichiometric control.

  • Steric hindrance from the ortho-hydroxyl group reduces reaction efficiency, often requiring excess acid chloride (1.5–2.0 equivalents).

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) offer improved selectivity. For instance, a mixture of 2-phenylbutanoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) in DCM reacts with 2-aminophenol (1.0 equiv) at 0°C to room temperature, yielding 80–85% product after column chromatography. This method minimizes side reactions and is scalable to multigram quantities.

Protection-Deprotection Strategies

Hydroxyl Group Protection

To suppress esterification, the hydroxyl group of 2-aminophenol is often protected as an acetate or silyl ether. For example, acetylation with acetic anhydride in pyridine (0°C, 2 h) forms O-acetyl-2-aminophenol, which is then coupled with 2-phenylbutanoyl chloride. Subsequent deprotection using aqueous NaOH (1 M, 30 min) restores the hydroxyl group, achieving an overall yield of 70%.

Optimization Insights :

  • Enzymatic acetylation using Novozym 435 (Candida antarctica lipase B) in vinyl acetate selectively protects the amine group, leaving the hydroxyl group intact. However, reversing this selectivity for hydroxyl protection remains challenging.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Amidation

Novozym 435 has been employed for chemoselective amidation in non-aqueous media. In a kinetic study, 2-phenylbutanoic acid (1.0 equiv) and 2-aminophenol (1.2 equiv) were reacted in tert-amyl alcohol with vinyl acetate as an acyl donor. After 24 h at 50°C, a 62% conversion to N-(2-hydroxyphenyl)-2-phenylbutanamide was observed, with minimal esterification byproducts.

Mechanistic Considerations :

  • The reaction follows a ternary complex model, with inhibition observed at high vinyl acetate concentrations (>3.0 equiv).

  • Optimal conditions: 10% w/w enzyme loading, 1:3 substrate-to-acyl donor ratio, and 600 rpm agitation.

Comparative Analysis of Preparation Methods

Method Conditions Yield Purity Scalability
Acid ChlorideSOCl₂, DCM, 0°C → rt, 12 h65–75%90–95%Moderate
EDCl/HOBt CouplingEDCl, HOBt, DCM, rt, 24 h80–85%95–98%High
Enzymatic (Novozym 435)tert-Amyl alcohol, 50°C, 24 h62%85–90%Low
Protection-DeprotectionAc₂O/pyridine → NaOH, 2 steps70%92–95%Moderate

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